molecular formula C11H13BrN2O2 B14114198 6'-Bromo-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-2-carboxylic acid

6'-Bromo-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-2-carboxylic acid

Cat. No.: B14114198
M. Wt: 285.14 g/mol
InChI Key: YHQMECGUYAZWBF-UHFFFAOYSA-N
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Description

6’-Bromo-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-2-carboxylic acid is a halogenated heterocyclic compound It is characterized by the presence of a bromine atom at the 6’ position and a carboxylic acid group at the 2 position of the bipyridinyl ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromo-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-2-carboxylic acid typically involves the bromination of a suitable bipyridinyl precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-2-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

6’-Bromo-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6’-Bromo-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6’-Bromo-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-3-yl-methanol: Similar structure but with a methanol group instead of a carboxylic acid.

    5’-Bromo-3’-(4-trifluoromethyl-phenyl)-3,4,5,6-tetrahydro-2H-[1,4’]bipyridinyl-4-yl-carbamic acid tert-butyl ester: Contains a trifluoromethyl-phenyl group and a carbamic acid ester.

Uniqueness

6’-Bromo-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-2-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in various fields of research and industry.

Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)piperidine-2-carboxylic acid

InChI

InChI=1S/C11H13BrN2O2/c12-9-5-3-6-10(13-9)14-7-2-1-4-8(14)11(15)16/h3,5-6,8H,1-2,4,7H2,(H,15,16)

InChI Key

YHQMECGUYAZWBF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=NC(=CC=C2)Br

Origin of Product

United States

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